molecular formula C6H5Cl2N B3023964 2-Chloro-3-(chloromethyl)pyridine CAS No. 89581-84-0

2-Chloro-3-(chloromethyl)pyridine

Cat. No. B3023964
CAS RN: 89581-84-0
M. Wt: 162.01 g/mol
InChI Key: QWIIJVGEBIQHSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(chloromethyl)pyridine is an organochlorine compound that is a pyridine substituted at position 2 by a chloromethyl group .


Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)pyridine involves a reaction of 3-picoline with oil of mirbane and a buffer agent solution. The solution is warmed up to 100°C and then to 140°C under constant temperature, with chlorine being passed into it . Another method involves the chemoselective directed metallation of 2-chloropyridine, which allows the synthesis of 2-substituted 3-carbonylated pyridines .


Molecular Structure Analysis

The crystal structure of 2-(chloromethyl)pyridine is monoclinic, with a = 6.5211(2)Å, b = 10.2467(3)Å, c = 9.1436(3)Å, β = 94.1771(11)°, V = 609.35(3)Å^3, and Z = 4 . The molecular formula is C6H5Cl2N .


Chemical Reactions Analysis

2-Chloro-3-(chloromethyl)pyridine is produced by the direct reaction of pyridine with chlorine. The initially formed 2-chloropyridine reacts further to give 2,6-dichloropyridine .


Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)pyridine has a molecular weight of 162.02 . Its physical form is solid . The refractive index is n20/D 1.533 (lit.), and it has a boiling point of 192-193 °C/751 mmHg (lit.) and a density of 1.17 g/mL at 25 °C (lit.) .

Mechanism of Action

Target of Action

2-Chloro-3-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which means it can donate an alkyl group to its target molecules. This compound is a precursor to pyridine-containing ligands .

Mode of Action

As an alkylating agent, 2-Chloro-3-(chloromethyl)pyridine can transfer its chloromethyl group to other molecules. This process involves the formation of covalent bonds, resulting in a change in the chemical structure of the target molecule . The exact mode of action can vary depending on the specific target and the environmental conditions.

Safety and Hazards

2-Chloro-3-(chloromethyl)pyridine is considered hazardous. It has been labeled with the signal word “Danger” and has hazard statements H302, H314 . It is advised to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .

Future Directions

While specific future directions for 2-Chloro-3-(chloromethyl)pyridine are not mentioned in the search results, it’s worth noting that pyridine-containing ligands, to which 2-Chloro-3-(chloromethyl)pyridine is a precursor, have been studied for their potential applications .

properties

IUPAC Name

2-chloro-3-(chloromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIIJVGEBIQHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468063
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(chloromethyl)pyridine

CAS RN

89581-84-0
Record name 2-chloro-3-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-chloromethyl-pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10.24 g (0.065 mole) of 2-chloronicotinic acid were added 20 ml of 1,2-dichloroethane and 9.5 ml of thionyl chloride and the mixture was refluxed for 1 hour. The reaction mixture was concentrated to give 11.9 g of 2-chloronicotinyl chloride as an orange-colored oil. When left standing at room temperature, this product solidified thoroughly.
Quantity
10.24 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 500 mL, round-bottom, 3-necked flask equipped with dropping funnel and magnetic stirrer and set for reflux was prepared a solution of 2-chloro-3-(hydroxymethyl)-pyridine (25.0 g, 174 mmol) in DCM (250 mL) under positive nitrogen atmosphere. The solution was cooled to 10° C. and thionyl chloride (31.0 g) was added dropwise over 25 minutes (exothermic). The reaction was then heated to reflux for 90 minutes, at which point the reaction was deemed complete by HPLC. The reaction mixture was cooled below boiling point and the equipment set for distillation. A total of 110 mL of DCM was initially removed and replenished with fresh DCM (110 mL), followed by another 80 mL of DCM before cooling the solution to 5-10° C. The acidic mixture was treated with a saturated solution of sodium bicarbonate (3 volumes) to pH 10. The lower organic phase was separated and the aqueous phase extracted with DCM (2 volumes). The organic phases were gathered, dried on sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a pale yellow oil in excellent purity and yield (24.8 g, 88%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.10 (1H, dd), 7.50 (1H, dd), 4.85 (2H, s). LCMS (ES)+ RT 3.00 min, m/e 162.1.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the solution of 2-choronicotinic acid (5 g, 31.84 mmol) in dry DCM under nitrogen, Oxalyl chloride (38.21 mmol) and catalytic amount of N,N-dimethylformamide were added carefully with stirring. The reaction was stirred for 3 hr. The solution was concentrated under vacuum to yield 2-chloronicotinyl chloride as solid which was used for next reaction without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
38.21 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(chloromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(chloromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(chloromethyl)pyridine
Reactant of Route 4
2-Chloro-3-(chloromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-(chloromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(chloromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.